4-(Perfluorooctyl)aniline

Catalog No.
S1898570
CAS No.
83766-52-3
M.F
C14H6F17N
M. Wt
511.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Perfluorooctyl)aniline

CAS Number

83766-52-3

Product Name

4-(Perfluorooctyl)aniline

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline

Molecular Formula

C14H6F17N

Molecular Weight

511.18 g/mol

InChI

InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2

InChI Key

ZQTZVMUNYIDMJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

4-(Perfluorooctyl)aniline (PFOA), also known as 4-(heptadecafluorooctyl)aniline, is a synthetic organic compound belonging to the class of perfluorinated alkylated substances (PFAS) []. These man-made chemicals possess unique properties that have led to their widespread use in various industrial applications. However, PFOA's environmental persistence and potential health risks have become a growing concern, prompting scientific research into its behavior and impact [].


Molecular Structure Analysis

PFOA's structure consists of an aromatic aniline group (C6H5NH2) attached to a perfluorinated eight-carbon chain (C8F17) []. This combination presents key features:

  • Strong C-F Bonds: The carbon-fluorine bonds in the perfluorinated chain are exceptionally strong, contributing to PFOA's high chemical stability and resistance to degradation.
  • Hydrophobic Character: The fluorine atoms surrounding the carbon chain create a strong electron-withdrawing effect, rendering PFOA highly hydrophobic (water-repelling) [].

These structural features are crucial for understanding PFOA's environmental persistence and potential for bioaccumulation.


Chemical Reactions Analysis

PFOA synthesis typically involves electrochemical fluorination techniques starting from shorter chain perfluoroalkyl precursors []. However, due to environmental concerns, PFOA production has been phased out in recent years.

PFOA's degradation is challenging due to the strong C-F bonds. While some microbial degradation pathways are being explored, they are generally slow and limited [].


Physical And Chemical Properties Analysis

  • Melting Point: -9 °C []
  • Boiling Point: 283 °C []
  • Solubility: Very low in water (approximately 5.3 x 10^-6 g/L) []
  • Stability: High chemical stability due to strong C-F bonds

Mechanism of Action (Not Applicable)

PFOA's persistence and potential for bioaccumulation raise significant safety concerns. Studies have linked PFOA exposure to various health problems, including:

  • Increased risk of certain cancers
  • Developmental problems in children
  • Immune system dysfunction

XLogP3

6.8

Wikipedia

4-Perfluorooctylaniline

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

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